2-(2-Iodoethoxy)-2-methylpropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

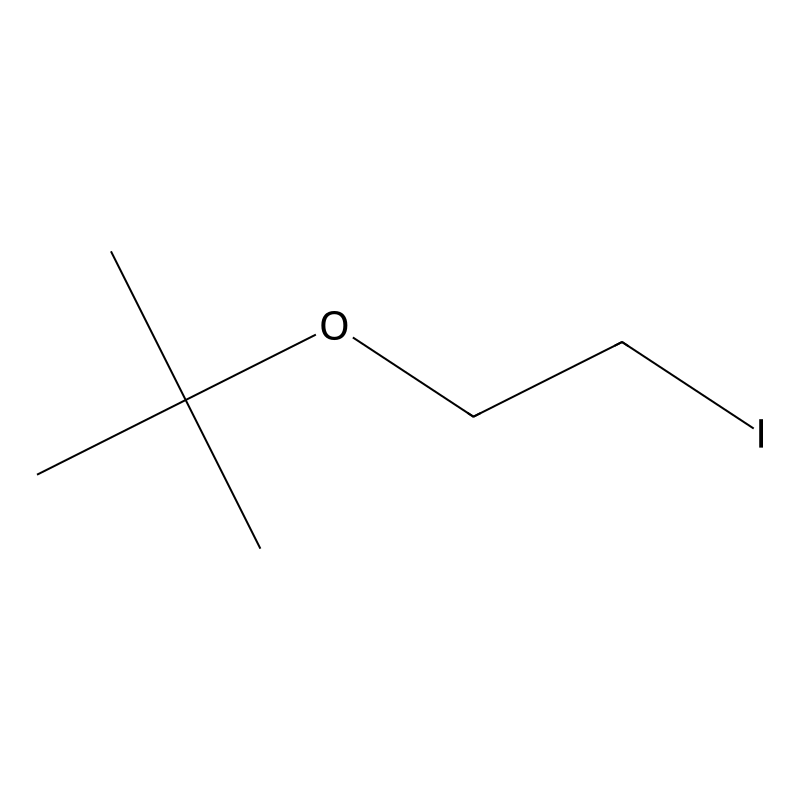

2-(2-Iodoethoxy)-2-methylpropane is an organic compound characterized by the presence of an iodoethoxy group attached to a branched alkane structure. Its molecular formula is C₅H₁₃IO, and it features a central carbon atom bonded to an iodine atom, an ethoxy group, and two methyl groups. This compound is notable for its potential utility in various

- Iodine: The presence of iodine suggests potential health risks like skin and eye irritation upon contact.

- Organic compound: As an organic compound, it's advisable to handle it with standard laboratory precautions, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

The chemical behavior of 2-(2-Iodoethoxy)-2-methylpropane can be attributed to its ability to undergo nucleophilic substitution reactions, typical of alkyl halides. In the presence of nucleophiles, the iodine atom can be displaced, leading to the formation of new compounds. For instance, the compound may react with water in a solvolysis reaction, resulting in the formation of 2-methylpropanol and iodide ions . Additionally, it can participate in crosslinking reactions with other molecules due to its reactive iodo group.

Synthesis of 2-(2-Iodoethoxy)-2-methylpropane typically involves the iodination of 2-methylpropane followed by the introduction of an ethoxy group. Common methods include:

- Nucleophilic Substitution: An alkyl iodide can be reacted with sodium ethoxide in ethanol to yield the desired ether.

- Direct Iodination: Starting from 2-methylpropane, iodine can be introduced under controlled conditions to form the iodoalkane.

- Esterification: The compound may also be synthesized through esterification reactions involving alcohols and acid chlorides.

These methods allow for variations in yield and purity depending on reaction conditions such as temperature and solvent choice .

The primary applications of 2-(2-Iodoethoxy)-2-methylpropane lie in organic synthesis and medicinal chemistry. It can serve as a building block for more complex organic molecules, particularly in the development of pharmaceuticals or agrochemicals. Additionally, its reactivity makes it a candidate for use in polymer chemistry or materials science where crosslinking agents are required.

Interaction studies involving 2-(2-Iodoethoxy)-2-methylpropane focus on its chemical reactivity with various nucleophiles and electrophiles. Research indicates that compounds with similar structures often demonstrate significant reactivity due to their halogen substituents. Understanding these interactions is crucial for predicting behavior in biological systems and optimizing synthetic pathways for desired products .

Several compounds share structural similarities with 2-(2-Iodoethoxy)-2-methylpropane, including:

- 1-Iodo-2-methylpropane: This compound features a similar alkyl structure but lacks the ethoxy group.

- Bromo-analogues: Such as 1-bromo-2-methylpropane, which may exhibit different reactivity profiles due to the presence of bromine instead of iodine.

- Chloro-analogues: Like 1-chloro-2-methylpropane, which also serves as a useful precursor in organic synthesis.

Comparison TableCompound Structure Type Key Features Reactivity 2-(2-Iodoethoxy)-2-methylpropane Iodoalkane Ethoxy group enhances solubility High (nucleophilic substitution) 1-Iodo-2-methylpropane Iodoalkane No ethoxy group Moderate 1-Bromo-2-methylpropane Bromoalkane Similar structure Moderate (less reactive than iodides) 1-Chloro-2-methylpropane Chloroalkane Chlorine substituent Lower than bromides

| Compound | Structure Type | Key Features | Reactivity |

|---|---|---|---|

| 2-(2-Iodoethoxy)-2-methylpropane | Iodoalkane | Ethoxy group enhances solubility | High (nucleophilic substitution) |

| 1-Iodo-2-methylpropane | Iodoalkane | No ethoxy group | Moderate |

| 1-Bromo-2-methylpropane | Bromoalkane | Similar structure | Moderate (less reactive than iodides) |

| 1-Chloro-2-methylpropane | Chloroalkane | Chlorine substituent | Lower than bromides |

This comparison highlights the uniqueness of 2-(2-Iodoethoxy)-2-methylpropane due to its combination of iodine and ethoxy functionalities, which contribute to its distinctive chemical behavior and potential applications in synthesis and biology.